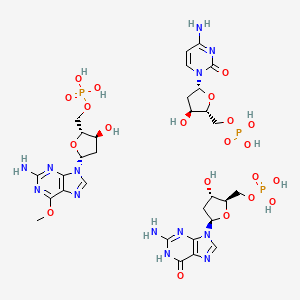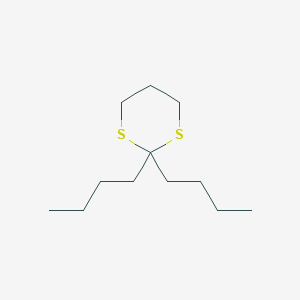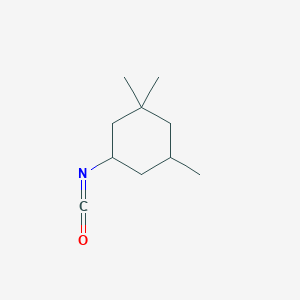
3-Isocyanato-1,1,5-trimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanato-1,1,5-trimethylcyclohexane, also known as isophorone diisocyanate, is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is a colorless to slightly yellow liquid with a pungent odor. This compound is widely used in the production of polyurethanes, which are essential in various industrial applications such as coatings, adhesives, and elastomers .
準備方法
Synthetic Routes and Reaction Conditions
3-Isocyanato-1,1,5-trimethylcyclohexane is synthesized through the phosgenation of isophorone diamine. The reaction involves the use of phosgene (COCl₂) as a reagent, which reacts with isophorone diamine under controlled conditions to produce isophorone diisocyanate. The reaction is typically carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 50-100°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation processes. The process is conducted in specialized reactors equipped with safety measures to handle the toxic and hazardous nature of phosgene. The final product is purified through distillation to achieve the desired purity levels required for various applications .
化学反応の分析
Types of Reactions
3-Isocyanato-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Forms polyurethanes when reacted with polyols.
Hydrolysis: Reacts with water to form carbon dioxide and amines.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of carbon dioxide and amines.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学的研究の応用
3-Isocyanato-1,1,5-trimethylcyclohexane has several scientific research applications, including:
Chemistry: Used in the synthesis of various polyurethane-based materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in creating medical devices and coatings for implants.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 3-Isocyanato-1,1,5-trimethylcyclohexane involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups (-NCO) in the compound react with hydroxyl groups (-OH) in alcohols to form urethane linkages. Similarly, the isocyanate groups react with amines to form urea linkages. These reactions are fundamental in the formation of polyurethanes and other related polymers .
類似化合物との比較
Similar Compounds
Toluene Diisocyanate (TDI): Another widely used isocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.
Hexamethylene Diisocyanate (HDI): Used in the production of aliphatic polyurethanes.
Uniqueness
3-Isocyanato-1,1,5-trimethylcyclohexane is unique due to its cycloaliphatic structure, which imparts superior properties such as enhanced UV stability and resistance to yellowing compared to aromatic isocyanates like Toluene Diisocyanate and Methylenediphenyl Diisocyanate. This makes it particularly valuable in applications requiring high durability and aesthetic quality .
特性
CAS番号 |
79129-95-6 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
3-isocyanato-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C10H17NO/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 |
InChIキー |
URTHTVUJNWVGAB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


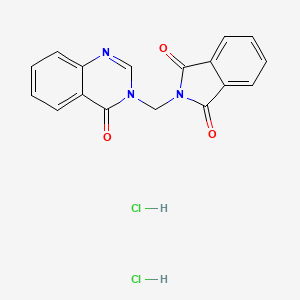

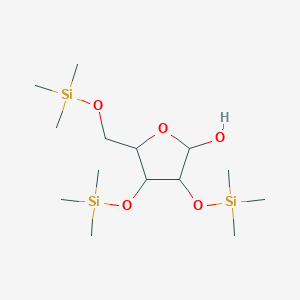
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
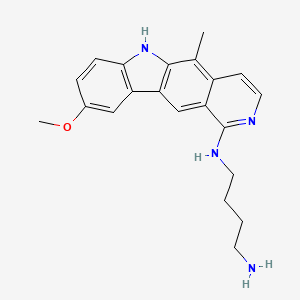
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)

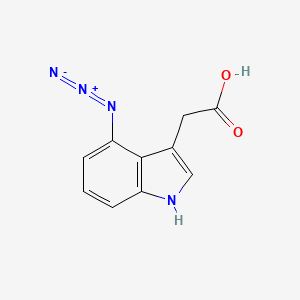

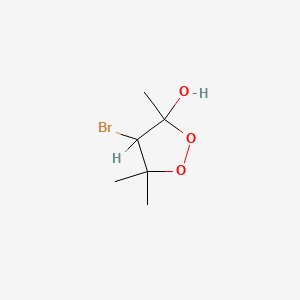
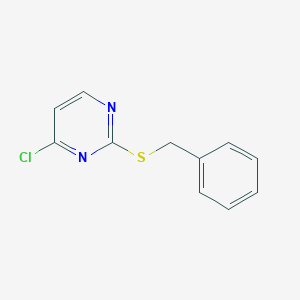
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
